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Compound of Interest

Compound Name: 3,6-Dimethyl-1-heptyn-3-ol

Cat. No.: B098319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of the organic compound 3,6-Dimethyl-1-heptyn-3-ol. Due to the limited availability of

published experimental spectral data for this specific molecule in public databases, this

document focuses on presenting standardized, detailed experimental protocols for acquiring

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a

liquid alcohol sample. These methodologies provide a robust framework for researchers to

generate high-quality spectroscopic data for 3,6-Dimethyl-1-heptyn-3-ol and similar

compounds.

Chemical Identity and Properties
Property Value

Chemical Name 3,6-Dimethyl-1-heptyn-3-ol

Synonyms 1-Heptyn-3-ol, 3,6-dimethyl-

Molecular Formula C₉H₁₆O

Molecular Weight 140.22 g/mol

CAS Number 19549-98-5

Chemical Structure
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Spectroscopic Data (Predicted)
While experimental data is not readily available, predicted spectroscopic information can be a

useful preliminary tool. The following are expected characteristic signals based on the structure

of 3,6-Dimethyl-1-heptyn-3-ol:

¹H NMR: Signals corresponding to the acetylenic proton (-C≡CH), the hydroxyl proton (-OH),

the methine proton (-CH), methylene protons (-CH₂-), and multiple distinct methyl protons (-

CH₃) are anticipated. The chemical shifts and coupling patterns would be indicative of their

respective electronic environments.

¹³C NMR: Resonances for the two sp-hybridized carbons of the alkyne, the carbon bearing

the hydroxyl group, and the various sp³-hybridized carbons of the alkyl chain are expected.

IR Spectroscopy: Characteristic absorption bands would include a sharp peak for the

acetylenic C-H stretch (around 3300 cm⁻¹), a band for the C≡C triple bond stretch (around

2100-2260 cm⁻¹), a broad O-H stretching band (around 3200-3600 cm⁻¹), and C-H

stretching and bending vibrations for the alkyl groups.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak

(M⁺) at m/z = 140. Subsequent fragmentation patterns would likely involve the loss of small

neutral molecules such as water (H₂O) and alkyl fragments.

Experimental Protocols
The following sections detail standardized procedures for obtaining NMR, IR, and MS spectra

for a liquid alcohol like 3,6-Dimethyl-1-heptyn-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation:
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Dissolve approximately 5-10 mg of 3,6-Dimethyl-1-heptyn-3-ol in 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the

solution for chemical shift calibration (δ = 0.00 ppm).

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Instrumentation and Data Acquisition:

The spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or

higher).

The instrument is tuned and locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.

For ¹H NMR, a standard single-pulse experiment is typically used. Key acquisition

parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm,

and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum. A

larger spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a

greater number of scans and a longer relaxation delay are typically required.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Methodology:

Sample Preparation (Neat Liquid):

Place a small drop of neat (undiluted) 3,6-Dimethyl-1-heptyn-3-ol onto the surface of a

clean, dry salt plate (e.g., NaCl or KBr).
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Carefully place a second salt plate on top of the first, allowing the liquid to spread into a

thin film between the plates.

Instrumentation and Data Acquisition:

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A background spectrum of the empty spectrometer is first collected.

The prepared salt plates containing the sample are placed in the sample holder.

The sample spectrum is then acquired, typically over the range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation

pattern of the molecule.

Methodology:

Sample Introduction and Ionization:

The sample is introduced into the mass spectrometer, often via direct infusion or coupled

with a gas chromatograph (GC-MS).

For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or

methanol) is injected into the GC. The compound is separated from the solvent and elutes

into the mass spectrometer.

Electron Ionization (EI) is a common method for ionizing small organic molecules. The

sample molecules in the gas phase are bombarded with a high-energy electron beam

(typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

Mass Analysis and Detection:
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The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Data Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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General workflow for spectroscopic analysis of an organic compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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